molecular formula C18H16BrN3O4S2 B2981988 (Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1005715-78-5

(Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2981988
CAS RN: 1005715-78-5
M. Wt: 482.37
InChI Key: SBFNYPIIKAHNIP-UZYVYHOESA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetamido group, a bromothiophene group, and a benzo[d]thiazol group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings may be able to participate in pi stacking interactions, which could influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The heterocyclic rings could also influence its solubility and stability .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Ethyl 2-(benzo[d]thazol-2-yl)acetate, a compound structurally related to the query chemical, was synthesized and reacted with different arylidinemalononitrile derivatives to produce a range of compounds, illustrating the versatility of this chemical class in synthetic chemistry (Mohamed, 2014).

  • Fluorimetric Sensor Application : A benzothiazole-based chemosensor structurally similar to the queried compound was synthesized and characterized, demonstrating selective sensing of Cu2+ and Hg2+ ions in semi-aqueous media. This highlights the potential application of such compounds in environmental and analytical chemistry (Wagh et al., 2015).

  • Anti-Inflammatory Activity : Ethyl imidazo[2,1-b]benzothiazole-2-acetates, similar in structure to the query chemical, were synthesized and tested for their anti-inflammatory activity, indicating potential therapeutic applications (Abignente et al., 1976).

Synthesis Methods and Molecular Structures

  • Novel Synthesis Approaches : Novel compounds, including ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate, were synthesized, showcasing innovative methods in the synthesis of benzothiazole derivatives (Nassiri & Milani, 2020).

  • Molecular Docking Studies : The benzothiazole-based receptor, similar to the query compound, was further studied using molecular docking, which provides insights into the molecular interactions and potential biological applications of these compounds (Wagh et al., 2015).

  • Chemical Properties and X-Ray Structure : The synthesis, characterization, and X-ray structure determination of thiazolidinone derivatives provide valuable information about the structural and physical properties of these compounds, which is essential for their application in various fields (Megrouss et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring that work is carried out in a well-ventilated area .

Future Directions

Future research on this compound could involve investigating its potential applications, such as its use in medicinal chemistry or materials science. Further studies could also explore its physical and chemical properties in more detail .

properties

IUPAC Name

ethyl 2-[6-acetamido-2-(5-bromothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4S2/c1-3-26-16(24)9-22-12-5-4-11(20-10(2)23)8-14(12)28-18(22)21-17(25)13-6-7-15(19)27-13/h4-8H,3,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFNYPIIKAHNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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